Ethyl 2-chloro-4-methoxynicotinate

Catalog No.
S848487
CAS No.
864229-51-6
M.F
C9H10ClNO3
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-4-methoxynicotinate

CAS Number

864229-51-6

Product Name

Ethyl 2-chloro-4-methoxynicotinate

IUPAC Name

ethyl 2-chloro-4-methoxypyridine-3-carboxylate

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3

InChI Key

AMDXCYXUZOOHCH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CN=C1Cl)OC

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)OC

Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of 199.63 g/mol. It is categorized as a nicotinic acid derivative, specifically a chloro-substituted pyridine compound. The structure features a chloro group at the 2-position and a methoxy group at the 4-position of the nicotinic acid framework. This compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties.

Typical of halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, depending on the reducing agent used.
  • Condensation Reactions: It can undergo condensation with other reagents to form more complex molecules, often utilized in synthesizing biologically active compounds.

Research indicates that compounds similar to ethyl 2-chloro-4-methoxynicotinate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Antiviral Activity: Compounds in this class may possess activity against viruses, making them candidates for antiviral drug development.
  • Pharmacological Potential: The structural features of ethyl 2-chloro-4-methoxynicotinate suggest it may interact with nicotinic acetylcholine receptors, potentially influencing neurological functions.

Several methods have been documented for synthesizing ethyl 2-chloro-4-methoxynicotinate:

  • Halogenation of Nicotinic Acid Derivatives: This involves treating nicotinic acid derivatives with halogenating agents (e.g., chlorine or bromine) in the presence of a base, typically at elevated temperatures .
  • Use of Ethyl Cyanoacetate: Another method includes using ethyl cyanoacetate as a starting material, which undergoes condensation followed by chlorination to yield the desired product .
  • Direct Alkylation: The methoxy group can be introduced via alkylation reactions involving methanol and suitable catalysts under controlled conditions.

Ethyl 2-chloro-4-methoxynicotinate has several potential applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological pathways.
  • Agricultural Chemicals: Its derivatives may find use as agrochemicals due to their biological activity against pests and pathogens.
  • Organic Synthesis: As a versatile building block, it can be employed in synthesizing complex organic molecules.

Studies exploring the interactions of ethyl 2-chloro-4-methoxynicotinate with biological systems have indicated its potential effects on:

  • Nicotinic Receptors: Investigations into how this compound interacts with nicotinic acetylcholine receptors could provide insights into its pharmacological effects.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, warranting further exploration for therapeutic applications.

Similar Compounds

Ethyl 2-chloro-4-methoxynicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl NicotinateNo halogen substitutionCommonly used in dietary supplements
Methyl 2-chloro-4-methoxynicotinateMethyl instead of ethylPotentially different biological activity
Ethyl 2-chloronicotinateLacks methoxy groupMore polar, affecting solubility and reactivity
Methyl NicotinateSimilar base structureLess reactive due to absence of halogen

Ethyl 2-chloro-4-methoxynicotinate stands out due to its specific chloro and methoxy substitutions, which influence its reactivity and biological interactions compared to other nicotinic acid derivatives.

XLogP3

2

Dates

Modify: 2023-08-16

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